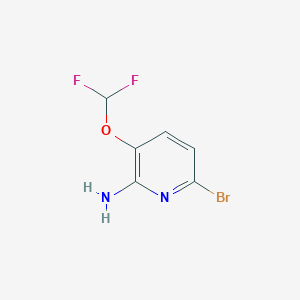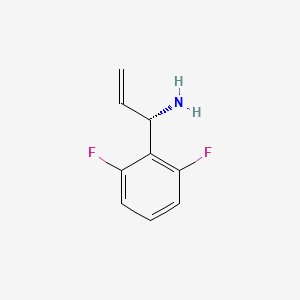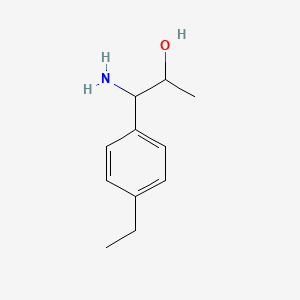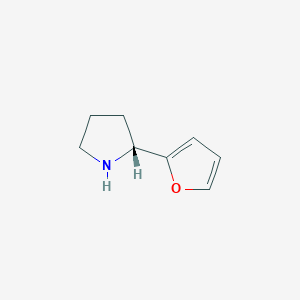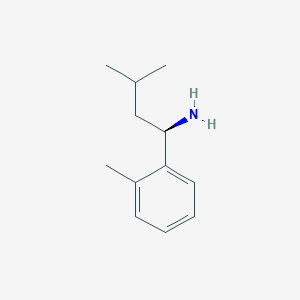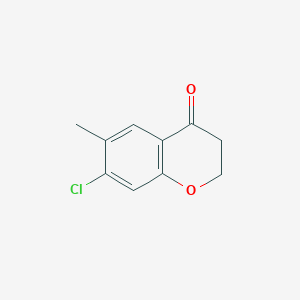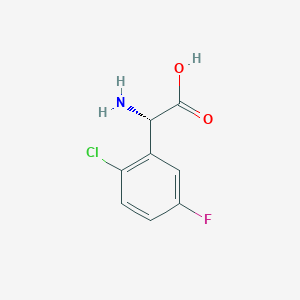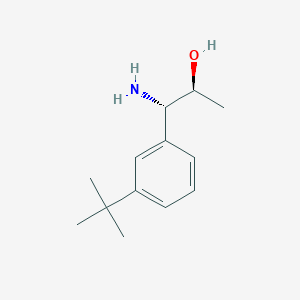
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with an amino group and a hydroxyl group attached to a propan-2-ol backbone, along with a tert-butylphenyl substituent. Its stereochemistry is defined by the (1S,2S) configuration, which plays a crucial role in its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-tert-butylbenzaldehyde and a suitable chiral amine.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient mixing and temperature control, as well as advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form different derivatives using reducing agents such as NaBH4 (Sodium borohydride).
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4, LiAlH4 (Lithium aluminum hydride) in solvents like ethanol or THF (Tetrahydrofuran).
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base like NaOH (Sodium hydroxide).
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and materials.
作用机制
The mechanism of action of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (1R,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
- (1R,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL
Uniqueness
The (1S,2S) configuration of (1S,2S)-1-Amino-1-(3-tert-butylphenyl)propan-2-OL imparts unique stereochemical properties that influence its reactivity and interactions. Compared to its diastereomers, this compound may exhibit different biological activities and selectivities, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
(1S,2S)-1-amino-1-(3-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9(15)12(14)10-6-5-7-11(8-10)13(2,3)4/h5-9,12,15H,14H2,1-4H3/t9-,12+/m0/s1 |
InChI 键 |
UEUNZLPXPGHDJN-JOYOIKCWSA-N |
手性 SMILES |
C[C@@H]([C@H](C1=CC(=CC=C1)C(C)(C)C)N)O |
规范 SMILES |
CC(C(C1=CC(=CC=C1)C(C)(C)C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)thieno[3,2-B]thiophene](/img/structure/B13050263.png)




![8-(Trifluoromethyl)-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B13050296.png)
